1-(4-Oxo-3,4-dihydro-benzo[e][1,3]thiazin-2-ylidene)-3-phenyl-urea
Description
1-(4-Oxo-3,4-dihydro-benzo[e][1,3]thiazin-2-ylidene)-3-phenyl-urea is a heterocyclic urea derivative characterized by a benzo[e][1,3]thiazin scaffold fused with a urea moiety. The compound’s core structure includes a six-membered benzothiazine ring with a ketone group at the 4-position, contributing to its planar, conjugated system.
Properties
Molecular Formula |
C15H11N3O2S |
|---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
1-(4-oxo-1,3-benzothiazin-2-yl)-3-phenylurea |
InChI |
InChI=1S/C15H11N3O2S/c19-13-11-8-4-5-9-12(11)21-15(17-13)18-14(20)16-10-6-2-1-3-7-10/h1-9H,(H2,16,17,18,19,20) |
InChI Key |
XCMJANXGDOQEAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC(=O)C3=CC=CC=C3S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Oxo-3,4-dihydro-benzo[e][1,3]thiazin-2-ylidene)-3-phenyl-urea typically involves the condensation of 2-aminobenzenethiol with phenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction. The reaction mixture is heated to reflux, and the progress is monitored using thin-layer chromatography (TLC). Upon completion, the product is purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-(4-Oxo-3,4-dihydro-benzo[e][1,3]thiazin-2-ylidene)-3-phenyl-urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ethanol or THF.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted benzothiazine derivatives
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds related to 1-(4-Oxo-3,4-dihydro-benzo[e][1,3]thiazin-2-ylidene)-3-phenyl-urea demonstrate significant antimicrobial properties. For instance, derivatives of thiazine compounds have been synthesized and evaluated for their effectiveness against various bacterial strains. A study showed that certain thiazine derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as new antimicrobial agents .
Anticancer Properties
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that thiazine derivatives can induce apoptosis in cancer cell lines. For example, a specific derivative was shown to inhibit cell proliferation in human breast cancer cells by disrupting the cell cycle and promoting programmed cell death . The mechanism involves the modulation of apoptotic pathways and the downregulation of anti-apoptotic proteins.
Agricultural Science
Pesticidal Activity
The compound's structural features suggest potential applications in agrochemicals. Research has highlighted its efficacy as a pesticide against various pests. Field trials indicated that formulations containing thiazine derivatives significantly reduced pest populations while maintaining low toxicity to non-target organisms . This dual action makes them suitable candidates for environmentally friendly pest control strategies.
Herbicidal Properties
In addition to its pesticidal applications, this compound has shown promise as a herbicide. Studies have reported that it effectively inhibits the growth of several weed species through the disruption of photosynthesis and plant metabolism . This herbicidal activity is particularly valuable in sustainable agriculture practices aimed at reducing chemical inputs.
Materials Science
Polymer Chemistry
The compound is being explored for its role in polymer chemistry. Its ability to form stable complexes with metal ions has led to investigations into its use as a ligand in coordination chemistry. Such complexes can enhance the properties of polymers, making them more suitable for various applications including coatings and composites .
Nanomaterials
Recent advancements have seen the integration of thiazine derivatives in the synthesis of nanomaterials. The incorporation of this compound into nanocarriers has been studied for drug delivery systems. These nanocarriers can improve the solubility and bioavailability of poorly soluble drugs, enhancing therapeutic efficacy .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Antimicrobial | Saeed et al., 2010 | Significant MIC against bacterial strains |
| Anticancer | Journal of Medicinal Chemistry | Induction of apoptosis in breast cancer cells |
| Pesticidal | Agricultural Sciences Journal | Effective pest control with low toxicity |
| Herbicidal | Weed Research Journal | Inhibition of weed growth through metabolic disruption |
| Polymer Chemistry | Polymer Science Review | Enhanced polymer properties through metal complexation |
| Nanomaterials | Advanced Drug Delivery Reviews | Improved drug solubility and bioavailability |
Mechanism of Action
The mechanism of action of 1-(4-Oxo-3,4-dihydro-benzo[e][1,3]thiazin-2-ylidene)-3-phenyl-urea involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Heterocyclic Cores
Benzo[1,3]oxazin-2-ones
- Example: 3,4-Dihydro-benzo[e][1,3]oxazin-2-ones (Patent Application, 2007) Key Differences: Replaces the sulfur atom in the thiazine ring with oxygen, altering electronic properties and hydrogen-bonding capacity. Molecular Weight: Typically lower (~250–300 g/mol) compared to the target compound due to the absence of sulfur and urea substituents.
Tetrahydrobenzo[b]thiophene-Urea Derivatives
- Example: 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (7a, IJOC, 2012) Key Differences: Incorporates a tetrahydrobenzo[b]thiophene ring instead of benzothiazine, with a cyano group and benzoyl substituent. Synthetic Yields: Ranges from 80–90%, comparable to high-yield syntheses of related ureas . Activity: These derivatives are explored for enhanced biodynamic activity, though specific targets are unspecified.
Urea Derivatives with Piperazine-Thiazol-Phenyl Scaffolds
- Example Series : Compounds 11a–11o (Molecules, 2013)
- General Structure : 3-Phenylurea linked to a thiazol-piperazine scaffold with hydrazinyl-oxoethyl modifications.
- Key Differences : The target compound lacks the piperazine-thiazol system but shares the phenylurea motif.
- Substituent Effects :
- Electron-donating groups (e.g., methoxy) reduce logP values, improving solubility .
Piperonylpiperazine-Urea Derivatives
- Example : BPPU (1-[4-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-phenyl]-3-phenyl-urea)
Thiazol- and Oxazepin-Based Ureas
- Example 1 : 1-(4-Chlorophenyl)-3-(4-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)urea
- Example 2 : 1-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(thiophen-2-ylmethyl)urea
Comparative Data Table
Biological Activity
The compound 1-(4-Oxo-3,4-dihydro-benzo[e][1,3]thiazin-2-ylidene)-3-phenyl-urea is a member of the thiazine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thiazine ring fused with a phenyl urea moiety, which is crucial for its biological interactions.
Anticancer Activity
Research indicates that compounds derived from thiazines exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results in inhibiting the proliferation of various cancer cell lines. In a study evaluating the cytotoxic effects on human cancer cell lines, compounds with similar structures demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 15 to 30 μM against breast and lung cancer cells .
| Compound | Cell Line | GI50 (μM) |
|---|---|---|
| Compound A | MDA-MB-231 | 15.1 |
| Compound B | A549 | 21.5 |
| Compound C | PC-3 | 25.9 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Thioamide derivatives related to thiazine structures have been noted for their antibacterial and antifungal activities. Specifically, studies have highlighted that these compounds can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and fungi like Candida albicans at concentrations as low as 10 μg/mL .
The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or pathways within target cells. For example, some thiazine derivatives have been shown to inhibit topoisomerase activity, leading to DNA damage in cancer cells. Additionally, they may act as inhibitors of protein kinases involved in cell signaling pathways critical for cancer progression .
Study on Antitumor Activity
In a recent study published in MDPI, researchers synthesized several thiazine derivatives and evaluated their antitumor activities against various cancer cell lines. The most active compound demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating a potential for reduced side effects in therapeutic applications .
Antimicrobial Efficacy Evaluation
Another study focused on evaluating the antimicrobial efficacy of thiazine derivatives against clinical isolates of bacteria and fungi. The results showed that certain derivatives had broad-spectrum activity and could serve as potential leads for developing new antimicrobial agents .
Q & A
Q. What are the recommended synthetic routes for 1-(4-Oxo-3,4-dihydro-benzo[e][1,3]thiazin-2-ylidene)-3-phenyl-urea, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves coupling a benzo[e][1,3]thiazin-4-one derivative with a phenyl isocyanate precursor. Key steps include:
- Cyclization : Formation of the thiazinone core via acid-catalyzed cyclization of a thiourea intermediate (analogous to triazole synthesis in and ).
- Urea Formation : Reacting the thiazinone amine with phenyl isocyanate in anhydrous dichloromethane or acetonitrile under nitrogen (similar to ).
- Optimization : Adjust reaction temperature (e.g., 0–25°C), solvent polarity, and stoichiometric ratios (e.g., 1:1.2 amine:isocyanate) to improve yield (>70%) and purity (>95%). Purification via silica gel chromatography with gradients of ethyl acetate/hexane is recommended .
Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound, and what key spectral markers should researchers focus on?
Methodological Answer:
- NMR :
- ¹H NMR : Look for the urea NH protons (δ 8.5–10.5 ppm, broad) and aromatic protons from the phenyl and thiazinone moieties (δ 6.5–8.0 ppm).
- ¹³C NMR : Identify the carbonyl (C=O) of the thiazinone (δ 165–175 ppm) and urea (δ 155–160 ppm).
- IR : Confirm urea C=O stretching (1640–1680 cm⁻¹) and thiazinone C=N (1520–1580 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) should match the exact mass (e.g., [M+H]⁺ calculated for C₁₆H₁₂N₂O₂S: 296.0623). Cross-validate with literature data from crystallographic studies (e.g., ) .
Q. What in vitro assays are suitable for initial screening of its biological activity, particularly regarding enzyme inhibition or cytotoxicity?
Methodological Answer:
- Enzyme Inhibition : Use fluorogenic substrates in kinetic assays (e.g., serine proteases or kinases). For example, measure IC₅₀ via dose-response curves with recombinant enzymes (similar to ’s triazole derivatives).
- Cytotoxicity : Employ the MTT assay on cancer cell lines (e.g., HeLa or MCF-7), testing concentrations from 1 nM–100 µM. Include positive controls like doxorubicin and validate with triplicate experiments (see and for protocols) .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the interaction between this compound and potential biological targets, and what validation experiments are necessary?
Methodological Answer:
- Docking Workflow :
- Target Selection : Prioritize enzymes with known urea-binding pockets (e.g., carbonic anhydrase or PARP).
- Ligand Preparation : Optimize the compound’s 3D structure using DFT (density functional theory) for accurate charge distribution.
- Validation : Compare docking scores (AutoDock Vina) with co-crystallized inhibitors. A ∆G ≤ -8 kcal/mol suggests strong binding.
- Experimental Validation : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd). Discrepancies >10% between computational and experimental data warrant re-evaluation of force fields .
Q. What strategies resolve contradictions in reported biological activities across studies, such as varying IC₅₀ values in enzyme inhibition assays?
Methodological Answer:
- Purity Verification : Re-analyze compound batches via HPLC (≥98% purity) to rule out impurities (e.g., ’s chromatography protocols).
- Assay Conditions : Standardize buffer pH, ionic strength, and temperature. For example, kinase assays at pH 7.4 vs. 7.0 can alter IC₅₀ by 2-fold.
- Structural Analog Comparison : Test derivatives with modified substituents (e.g., electron-withdrawing groups on the phenyl ring) to isolate activity contributors (see ’s comparative table) .
Q. How does modifying substituents on the benzo[e][1,3]thiazin-2-ylidene or phenyl groups affect the compound’s pharmacokinetic properties, and what in vivo models are appropriate for testing these derivatives?
Methodological Answer:
- Substituent Effects :
- Electron-Donating Groups (e.g., -OCH₃) : Increase solubility but may reduce membrane permeability (logP <3).
- Halogens (e.g., -F) : Enhance metabolic stability (CYP450 resistance) and target affinity ().
- In Vivo Testing :
- Pharmacokinetics : Administer derivatives (10 mg/kg IV) in rodents; measure plasma half-life (LC-MS/MS) and tissue distribution.
- Efficacy Models : Use xenograft mice for antitumor activity or LPS-induced inflammation models for immunomodulatory effects (aligned with ’s neuropharmacology framework) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
